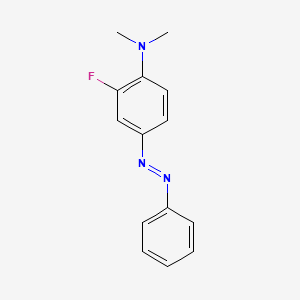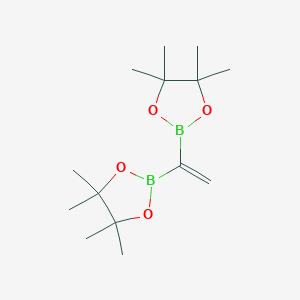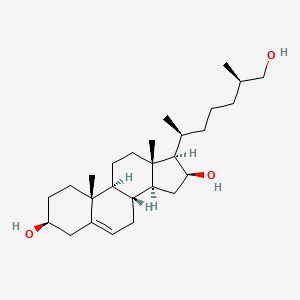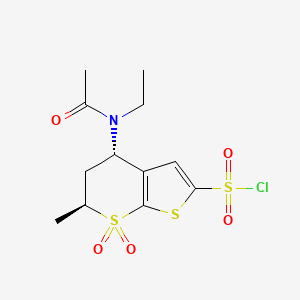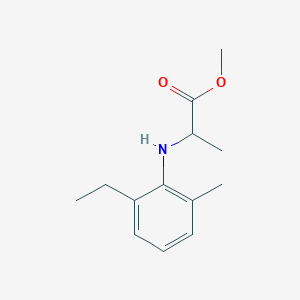
Retinyl Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retinyl Bromide is a derivative of vitamin A, specifically a brominated form of retinol. Retinoids, including this compound, are known for their significant roles in cellular differentiation, proliferation, and vision. They are widely used in dermatology, pharmacology, and cosmetic industries due to their potent biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Retinyl Bromide typically involves the bromination of retinol. This can be achieved through the reaction of retinol with bromine in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at low temperatures to prevent the formation of multiple brominated products. The general reaction scheme is as follows:
Retinol+Br2→Retinyl Bromide+HBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Retinyl Bromide undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: It can be oxidized to form retinoic acid derivatives, which are crucial in biological systems.
Reduction Reactions: this compound can be reduced back to retinol under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether can be employed.
Major Products
Substitution: Products include retinyl alcohols, amines, and thiols.
Oxidation: Major products are retinoic acids.
Reduction: The primary product is retinol.
Scientific Research Applications
Retinyl Bromide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various retinoid derivatives.
Biology: Studied for its role in cellular differentiation and proliferation.
Medicine: Investigated for its potential in treating skin disorders, cancers, and vision-related diseases.
Industry: Utilized in the formulation of cosmetic products due to its anti-aging and skin-regenerating properties.
Mechanism of Action
Retinyl Bromide exerts its effects through its conversion to retinoic acid, which then binds to nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate gene transcription involved in cellular differentiation, proliferation, and apoptosis. The molecular targets include genes responsible for skin health, immune response, and vision.
Comparison with Similar Compounds
Similar Compounds
Retinol: The parent compound of Retinyl Bromide, known for its anti-aging and skin-regenerating properties.
Retinoic Acid: The active metabolite of retinol, used in the treatment of acne and other skin disorders.
Retinyl Palmitate: An ester of retinol, commonly used in cosmetic formulations for its stability and efficacy.
Uniqueness
This compound is unique due to its brominated structure, which can influence its reactivity and biological activity. Compared to other retinoids, it may offer distinct advantages in specific applications, such as targeted drug delivery or specialized cosmetic formulations.
Properties
Molecular Formula |
C20H29Br |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
2-[(1E,3E,5E,7E)-9-bromo-3,7-dimethylnona-1,3,5,7-tetraenyl]-1,3,3-trimethylcyclohexene |
InChI |
InChI=1S/C20H29Br/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ |
InChI Key |
ZRZOHRRZTJAARH-OVSJKPMPSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CBr)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCBr)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


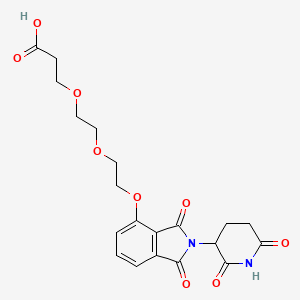
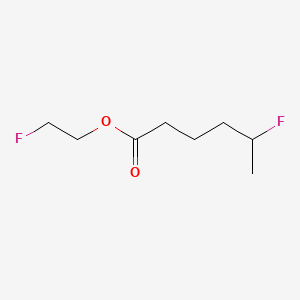
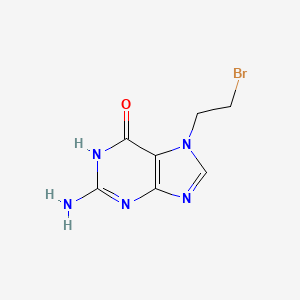
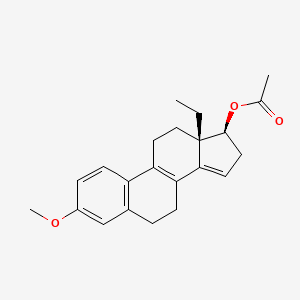
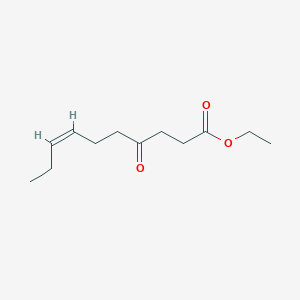
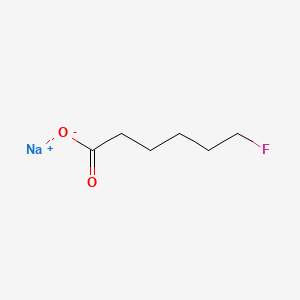
![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)

